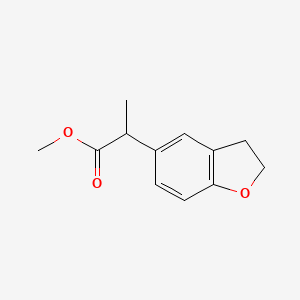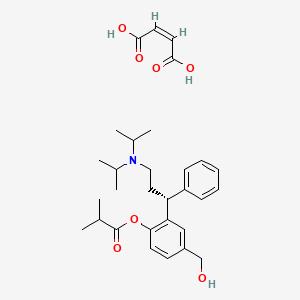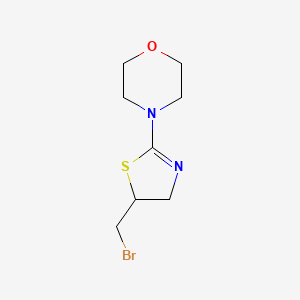
4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine is a heterocyclic compound that features both a thiazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine typically involves the formation of the thiazole ring followed by the introduction of the bromomethyl group and subsequent morpholine substitution. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Morpholine Substitution: The final step involves the substitution of the bromomethyl group with morpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound.
Scientific Research Applications
4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can act as an electrophile, facilitating covalent binding to nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methyl-4,5-dihydrothiazol-2-yl)morpholine: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-(5-(Chloromethyl)-4,5-dihydrothiazol-2-yl)morpholine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of the bromomethyl group in 4-(5-(Bromomethyl)-4,5-dihydrothiazol-2-yl)morpholine imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C8H13BrN2OS |
|---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
4-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C8H13BrN2OS/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11/h7H,1-6H2 |
InChI Key |
WQXFXQDJPDZXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NCC(S2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
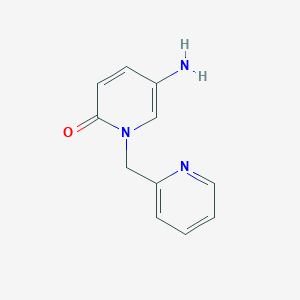
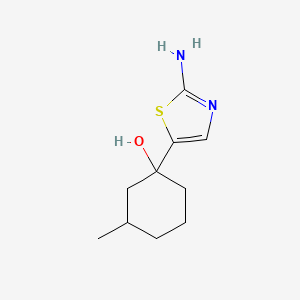
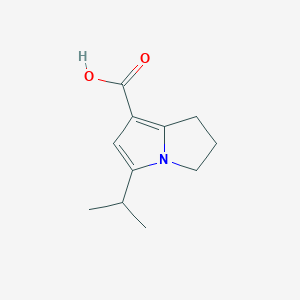


![(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13328116.png)
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
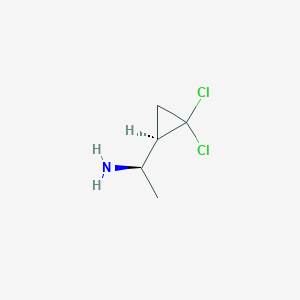
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
